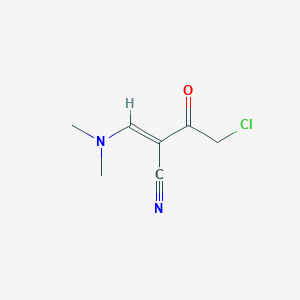

2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile

Description

2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile is an organic compound that features a chloroacetyl group, a dimethylamino group, and an acrylonitrile moiety. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Structure

3D Structure

Properties

IUPAC Name |

(2E)-4-chloro-2-(dimethylaminomethylidene)-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-10(2)5-6(4-9)7(11)3-8/h5H,3H2,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJKVSPVOUDFGM-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile typically involves the reaction of chloroacetyl chloride with dimethylamine and acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Reaction of Chloroacetyl Chloride with Dimethylamine:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can be targeted by nucleophiles, leading to substitution reactions.

Addition Reactions: The acrylonitrile moiety can participate in addition reactions with nucleophiles or electrophiles.

Oxidation and Reduction: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Addition Reactions: Reagents such as Grignard reagents or organolithium compounds can be used for addition reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while addition reactions with Grignard reagents can produce substituted acrylonitriles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile exhibits potential anticancer properties. Its structure allows it to interact with biological macromolecules, potentially leading to apoptosis in cancer cells. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models, suggesting its utility as a lead compound for developing new anticancer agents.

Case Study: Synthesis and Evaluation

A study synthesized several derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain modifications enhanced the anticancer activity significantly, demonstrating the compound's versatility in drug design .

Polymer Science

Polymerization Agent

This compound serves as an effective polymerization agent in the synthesis of various polymers. Its ability to act as a monomer allows for the creation of copolymers with tailored properties for specific applications, such as coatings and adhesives.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 90°C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

These properties highlight the potential for creating high-performance materials suitable for industrial applications.

Agrochemicals

Pesticidal Activity

Research indicates that this compound possesses pesticidal properties, making it a candidate for developing new agrochemicals. Its mechanism involves disrupting vital processes in pests, leading to effective pest control.

Case Study: Efficacy Against Pests

Field trials have demonstrated that formulations containing this compound significantly reduce pest populations while maintaining safety profiles for non-target organisms. This dual action makes it a valuable addition to integrated pest management strategies .

Mechanism of Action

The mechanism of action of 2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile involves its interaction with nucleophiles and electrophiles. The chloroacetyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

2-Chloroacetyl Chloride: A simpler compound with similar reactivity but lacking the acrylonitrile and dimethylamino groups.

3-(Dimethylamino)acrylonitrile: Contains the acrylonitrile and dimethylamino groups but lacks the chloroacetyl group.

Uniqueness

2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile is unique due to the presence of all three functional groups, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This makes it a valuable compound in both research and industrial applications.

Biological Activity

2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The compound features a chloroacetyl group and a dimethylamino group, which contribute to its reactivity and biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 174.6 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Functional Groups | Chloro, Dimethylamino, Nitrile |

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes and receptors involved in tumor growth. Its structural components allow it to interact with key signaling pathways that regulate cell proliferation.

The compound is believed to inhibit kinases that play critical roles in cellular signaling pathways associated with cancer progression. This interaction may lead to reduced cell growth and enhanced apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer potential, this compound has been studied for its antimicrobial properties against various pathogens. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria.

Case Studies

- Study on E. coli and S. aureus :

- Comparative Analysis :

Table 2: Antimicrobial Activity

| Bacteria | MIC (µM) | Reference Compound (Ceftriaxone) |

|---|---|---|

| Staphylococcus aureus | 20-40 | 0.1 |

| Escherichia coli | 40-70 | 4 |

Synthesis and Derivatives

The synthesis of this compound involves several methods, each varying in yield and complexity. Understanding these synthetic routes is crucial for optimizing the production of this compound for research and therapeutic applications.

Synthetic Routes

- Method A : Direct chlorination followed by acylation.

- Method B : Use of dimethylformamide as a solvent to enhance yield.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile, and how can side reactions be minimized?

The synthesis typically involves condensation reactions between chloroacetyl derivatives and dimethylaminoacrylonitrile precursors. Key steps include:

- Catalyst selection : Palladium or nickel catalysts (e.g., Pd/C) can enhance reaction efficiency, though solvent choice (e.g., dimethylformamide) is critical for solubility and stability .

- Temperature control : Maintaining temperatures between 60–80°C minimizes side products like hydrolysis derivatives or dimerization .

- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures real-time tracking of reaction progress, with NMR spectroscopy used to confirm intermediate purity .

Q. Which spectroscopic methods are most effective for characterizing the molecular structure of this compound?

- NMR spectroscopy : H and C NMR provide detailed insights into the electronic environment of the chloroacetyl and dimethylamino groups. For example, the chloroacetyl carbonyl resonance typically appears at ~170 ppm in C NMR .

- X-ray crystallography : Resolves stereochemical ambiguities, such as the (E)- or (Z)-configuration of the acrylonitrile moiety, by analyzing bond angles and hydrogen-bonding networks (e.g., N–H···O interactions) .

- FT-IR spectroscopy : Confirms functional groups via peaks at ~2220 cm (C≡N stretch) and ~1650 cm (C=O stretch) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. For example, the chloroacetyl group often acts as an electrophilic hotspot .

- Molecular dynamics simulations : Assess conformational stability under varying solvent conditions, such as polar aprotic solvents (e.g., DMSO) .

- Docking studies : Predict binding affinities to biological targets (e.g., enzymes) by analyzing interactions between the dimethylamino group and active-site residues .

Q. What strategies resolve contradictions in bioactivity data across different experimental setups?

- Control for solvent effects : Bioactivity assays in DMSO versus aqueous buffers may yield divergent results due to solubility differences. Standardizing solvent systems (e.g., <1% DMSO) reduces variability .

- Dose-response calibration : Use IC or EC values to normalize potency measurements, accounting for batch-to-batch purity variations (validate via HPLC >98% purity) .

- Theoretical-experimental synergy : Compare inhibition kinetics (e.g., enzyme assays) with DFT-derived reactivity indices to identify outliers caused by experimental artifacts .

Q. How does steric and electronic modulation of the dimethylamino group influence biological activity?

- Steric effects : Bulky substituents on the dimethylamino group (e.g., cyclohexyl vs. methyl) may hinder binding to planar active sites, as shown in crystallographic studies of analogous compounds .

- Electronic effects : Electron-donating groups (e.g., -NMe) enhance nucleophilicity at the acrylonitrile carbon, increasing reactivity in Michael addition reactions .

- Structure-activity relationship (SAR) : Systematic substitution (e.g., replacing dimethylamino with pyrrolidino) followed by bioassays and DFT analysis identifies optimal pharmacophores .

Methodological Considerations

Q. What protocols ensure reproducibility in crystallographic studies of this compound?

- Crystal growth : Use slow evaporation in mixed solvents (e.g., chloroform:methanol, 3:1) to obtain diffraction-quality crystals .

- Hydrogen-bond analysis : Refine intermolecular interactions (e.g., C–H···N bonds) using software like SHELXL, with symmetry codes to map packing motifs .

- Validation : Cross-check crystallographic data with spectroscopic results (e.g., NMR coupling constants) to confirm molecular conformation .

Q. How can researchers design kinetic studies to probe reaction mechanisms involving this compound?

- Quench-flow techniques : Capture short-lived intermediates (e.g., enolate species) in nucleophilic substitution reactions .

- Isotopic labeling : Use O-labeled water or N-dimethylamine to trace reaction pathways via mass spectrometry .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.